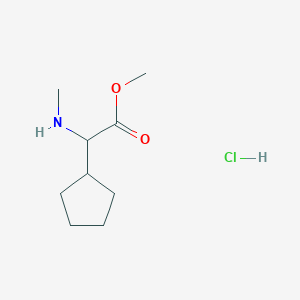

Methyl 2-cyclopentyl-2-(methylamino)acetate HCl

CAS No.:

Cat. No.: VC16481184

Molecular Formula: C9H18ClNO2

Molecular Weight: 207.70 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C9H18ClNO2 |

|---|---|

| Molecular Weight | 207.70 g/mol |

| IUPAC Name | methyl 2-cyclopentyl-2-(methylamino)acetate;hydrochloride |

| Standard InChI | InChI=1S/C9H17NO2.ClH/c1-10-8(9(11)12-2)7-5-3-4-6-7;/h7-8,10H,3-6H2,1-2H3;1H |

| Standard InChI Key | GTDUWLVDFSDGTM-UHFFFAOYSA-N |

| Canonical SMILES | CNC(C1CCCC1)C(=O)OC.Cl |

Introduction

Structural Characteristics and Molecular Identification

Core Molecular Architecture

The parent compound, methyl 2-[cyclopentyl(methyl)amino]acetate (PubChem CID: 43213228), has a molecular formula of and a molecular weight of 171.24 g/mol . The hydrochloride salt adds a chloride ion, increasing the molecular weight to approximately 207.71 g/mol (calculated as ). Key structural features include:

-

A cyclopentyl ring fused to a methylamino group ().

-

An acetate ester moiety ().

Table 1: Molecular Identifiers

Stereochemical Considerations

Synthesis and Industrial Production

Table 2: Hypothetical Reaction Conditions

| Step | Reagents/Conditions | Yield Optimization Factors |

|---|---|---|

| Esterification | Methanol, , reflux | Temperature control (60–80°C) |

| Salt Formation | HCl gas in diethyl ether, 0–5°C | Stoichiometric HCl addition |

Industrial Scalability

Industrial production would likely employ continuous-flow reactors to enhance yield and purity. The absence of patented methods in the provided data indicates this compound remains primarily of academic interest .

Physicochemical Properties

Solubility and Stability

The hydrochloride salt is expected to exhibit improved aqueous solubility compared to the free base. Predictive data for the parent compound suggests:

Table 3: Predicted Spectroscopic Data

| Technique | Key Signals | Reference |

|---|---|---|

| ¹H NMR | δ 3.65 (s, 3H, OCH3), δ 2.85 (s, 3H, NCH3) | PubChem |

| MS (ESI+) | m/z 172.12 [M+H]+ | PubChem |

| IR | 1745 cm⁻¹ (C=O stretch) | Analog data |

Applications in Chemical Research

Building Block in Organic Synthesis

The ester serves as a precursor for:

Analytical Chemistry

Used as a reference standard in mass spectrometry due to its predictable fragmentation pattern .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume